(R)-1-Cyclohexyl-2-methyl-piperazine is a chiral compound belonging to the class of piperazine derivatives. It features a cyclohexyl group attached to the nitrogen atom and a methyl group on the second carbon of the piperazine ring, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized through the reaction of cyclohexylamine with 2-methylpiperazine, typically under controlled conditions involving solvents like ethanol or methanol and possibly requiring a catalyst to enhance the reaction rate.
(R)-1-Cyclohexyl-2-methyl-piperazine is classified as a piperazine derivative, which is a subtype of cyclic amines. Its chirality is significant in biological contexts, as enantiomers can exhibit different pharmacological effects.
The synthesis of (R)-1-Cyclohexyl-2-methyl-piperazine generally involves:
In an industrial context, continuous flow processes may be employed to enhance efficiency and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Following synthesis, purification techniques like distillation or crystallization are utilized to isolate the desired compound from by-products.
The molecular structure of (R)-1-Cyclohexyl-2-methyl-piperazine consists of:
The stereochemistry at the chiral center contributes significantly to its biological activity.
(R)-1-Cyclohexyl-2-methyl-piperazine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (R)-1-Cyclohexyl-2-methyl-piperazine is not fully elucidated but is believed to involve interactions with specific receptors in biological systems. Its structural features may allow it to modulate various biological pathways, particularly those related to neurotransmission and receptor activity.
(R)-1-Cyclohexyl-2-methyl-piperazine exhibits:
Key chemical properties include:
(R)-1-Cyclohexyl-2-methyl-piperazine has several scientific uses:
This compound's unique structural characteristics make it valuable across various scientific disciplines, particularly in developing new therapeutic agents.
Microwave irradiation significantly accelerates key steps in synthesizing (R)-1-Cyclohexyl-2-methyl-piperazine. N-Alkylation between cyclohexylamine and (R)-2-methylpiperazine in ethanol under microwave conditions (100°C, 150 W) reduces reaction time from 12 hours to 35 minutes while maintaining yields >85% [9]. Similarly, Boc deprotection—a critical step in protecting-group strategies—completes in 10 minutes (vs. 4 hours conventionally) using methanol/HCl under microwave irradiation at 80°C [4]. Energy consumption decreases by 40-60% due to rapid heat transfer and reduced solvent volumes. However, scalability remains limited by vessel size, making this ideal for intermediate-scale production (100 g–1 kg batches) [1].
Continuous flow systems overcome bottlenecks in traditional batch synthesis, particularly for exothermic reactions and multistep sequences. The cyclohexylation of (R)-2-methylpiperazine using cyclohexyl bromide proceeds 5× faster in a microreactor (residence time: 8 min) than in batch mode, with improved selectivity (>99%) due to precise temperature control (20°C) suppressing di-alkylated impurities [4]. Integrated flow platforms combining Boc protection, alkylation, and deprotection achieve 92% overall yield with space-time yields of 500 g·L⁻¹·h⁻¹, reducing solvent use by 70% [9]. Commercial-scale production employs cascade flow reactors with in-line FTIR monitoring to adjust reagent stoichiometry dynamically, ensuring consistent enantiopurity (ee >97%) .
Table 2: Flow vs. Batch Process Metrics
Parameter | Batch Mode | Flow Mode | Improvement |
---|---|---|---|
Cyclohexylation Time | 120 min | 8 min | 15× faster |
Solvent Consumption | 10 L/kg | 3 L/kg | 70% reduction |
Di-Alkylated Impurities | 5-8% | <0.5% | >90% suppression |
Core innovations in ring synthesis include heterogeneous hydrogenation and spirocyclic intermediates. Cyclohexyl ring installation employs Pd/C-catalyzed reduction of phenylpiperazine precursors under mild H₂ pressure (3 bar, 60°C), achieving >95% conversion without racemization [1]. For piperazine ring construction, zirconium-catalyzed dehydrogenation of N-aminoethyl cyclohexylamine intermediates enables high-yield (90%), atom-economical cyclization [7]. Alternatively, spirocyclic lactams (e.g., 1,4-diazaspiro[5.5]undecan-3-one) serve as chiral templates, allowing stereocontrolled methylation at C2 before ring-opening to the target piperazine [9]. Recent advances use enzyme-mediated desymmetrization of meso-piperazine derivatives with lipases (e.g., CAL-B), providing 97% ee at 50°C in non-aqueous media [4].
Final purification balances enantiopurity requirements with process scalability. Diastereomeric crystallization using (1R)-(–)-10-camphorsulfonic acid in isopropanol yields >99.5% ee material but requires multiple recrystallizations, limiting throughput [10]. Distillation (bp: 110–115°C at 0.1 mmHg) efficiently removes non-chiral impurities (e.g., residual cyclohexylamine) in single-pass operations, though it risks thermal racemization above 130°C [8]. Hybrid approaches first distill the free base (90–92% purity), followed by tartrate salt crystallization to upgrade to pharma-grade purity (>99.5%, 0.3% total impurities) [4]. Simulated moving bed (SMB) chromatography offers a racemization-free alternative, separating enantiomers on chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with 99% ee at 98% recovery [9].
Table 3: Purification Performance Metrics
Method | Purity/ee | Yield Loss | Throughput |
---|---|---|---|
Diastereomeric Crystallization | >99.5% ee | 25-30% | Low |
Short-Path Distillation | 90-92% purity | 5-8% | High |
Hybrid (Distillation + Crystallization) | >99.5% purity | 15-20% | Medium |
SMB Chromatography | 99% ee | <2% | Medium-High |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9